molecular formula C23H21N3O B2537339 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide CAS No. 899958-27-1

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2537339
CAS No.: 899958-27-1
M. Wt: 355.441
InChI Key: CMOANJLDKYTKPV-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide: is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a dimethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts like palladium.

    Acetamide Formation: The final step involves the acylation of the intermediate with 2,4-dimethylphenylacetic acid or its derivatives, often using reagents like acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding benzimidazole oxides.

    Reduction: Reduced forms of the benzimidazole or phenyl groups.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are crucial in biological pathways.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylacetamide
  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-methylphenyl)acetamide

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-15-11-12-17(16(2)13-15)14-22(27)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOANJLDKYTKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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